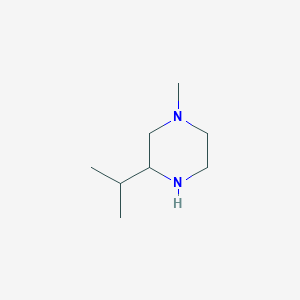

1-Methyl-3-(propan-2-yl)piperazine

CAS No.: 1248907-64-3

Cat. No.: VC3192087

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248907-64-3 |

|---|---|

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 1-methyl-3-propan-2-ylpiperazine |

| Standard InChI | InChI=1S/C8H18N2/c1-7(2)8-6-10(3)5-4-9-8/h7-9H,4-6H2,1-3H3 |

| Standard InChI Key | AWEMTXATTGFXPG-UHFFFAOYSA-N |

| SMILES | CC(C)C1CN(CCN1)C |

| Canonical SMILES | CC(C)C1CN(CCN1)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Methyl-3-(propan-2-yl)piperazine features a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 (the piperazine core), with a methyl group attached to one nitrogen and an isopropyl (propan-2-yl) group at the carbon in position 3. The structure shares some similarities with other substituted piperazines found in pharmacologically active compounds.

The molecular formula of 1-Methyl-3-(propan-2-yl)piperazine is C8H18N2, which can be compared with related compounds such as 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine (C12H21N3) that contains both piperidine and pyrazole moieties with similar substituent patterns .

Physical and Chemical Properties

While the search results don't provide specific data for 1-Methyl-3-(propan-2-yl)piperazine, we can draw some inferences based on related compounds. The table below presents estimated properties compared with the related compound 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine:

Like other piperazine derivatives, 1-Methyl-3-(propan-2-yl)piperazine likely exhibits basic properties due to the presence of nitrogen atoms, which can accept protons to form salts with acids.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-Methyl-3-(propan-2-yl)piperazine would typically involve either:

-

Substitution of an existing piperazine ring

-

Construction of the piperazine ring with the desired substituents in place

Based on the synthetic approaches described for related compounds in the search results, several potential methods can be proposed.

Purification Techniques

Applications and Research Findings

Role as a Building Block

1-Methyl-3-(propan-2-yl)piperazine could serve as a valuable building block for more complex molecular structures. The search results provide examples of how piperazine derivatives are incorporated into larger molecules, such as:

-

3-methyl-6-{3-[4-(propan-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1-propylpyrimidine-2,4(1H,3H)-dione (MW: 405.54)

-

2-Methyl-3-(methylsulfanyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one (C12H20N2OS)

These examples demonstrate how piperazine moieties can be functionalized to create compounds with specific properties and activities.

Comparative Analysis with Related Compounds

Structural Comparisons

The table below compares 1-Methyl-3-(propan-2-yl)piperazine with structurally related compounds mentioned in the search results:

Physicochemical Property Comparison

Comparing the physicochemical properties of 1-Methyl-3-(propan-2-yl)piperazine with the related compound 3-methyl-6-{3-[4-(propan-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1-propylpyrimidine-2,4(1H,3H)-dione reveals interesting differences:

These comparisons highlight that 1-Methyl-3-(propan-2-yl)piperazine would likely have fewer hydrogen bond acceptors and a smaller polar surface area compared to more complex derivatives, potentially affecting its solubility and membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume